molecular formula C14H12ClNO3 B11925397 4-Amino-3-((4-chlorobenzyl)oxy)benzoic acid

4-Amino-3-((4-chlorobenzyl)oxy)benzoic acid

Cat. No.: B11925397
M. Wt: 277.70 g/mol
InChI Key: HGIYLHFYBHMVLN-UHFFFAOYSA-N
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Description

4-Amino-3-((4-chlorobenzyl)oxy)benzoic acid (C₁₄H₁₁ClNO₃) is a benzoic acid derivative featuring an amino group at the 4-position, a 4-chlorobenzyloxy substituent at the 3-position, and a carboxylic acid group at the 1-position. It is synthesized via hydrolysis of methyl 4-amino-3-((4-chlorobenzyl)oxy)benzoate under alkaline conditions (methanol-THF/NaOH), achieving a 93% yield as a colorless amorphous solid . Further modifications, such as fluorenylmethyloxycarbonyl (Fmoc) protection, demonstrate its utility in solid-phase peptide synthesis (85% yield for Fmoc-derivative) . Key physical properties include elemental composition (C: 60.60%; H: 4.40%; N: 4.90%) and solubility in chloroform .

Properties

Molecular Formula

C14H12ClNO3

Molecular Weight

277.70 g/mol

IUPAC Name

4-amino-3-[(4-chlorophenyl)methoxy]benzoic acid

InChI

InChI=1S/C14H12ClNO3/c15-11-4-1-9(2-5-11)8-19-13-7-10(14(17)18)3-6-12(13)16/h1-7H,8,16H2,(H,17,18)

InChI Key

HGIYLHFYBHMVLN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1COC2=C(C=CC(=C2)C(=O)O)N)Cl

Origin of Product

United States

Preparation Methods

The synthesis of 4-Amino-3-((4-chlorobenzyl)oxy)benzoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available 4-chlorobenzyl alcohol and 4-amino-3-hydroxybenzoic acid.

    Reaction Conditions: The 4-chlorobenzyl alcohol is first converted to 4-chlorobenzyl chloride using thionyl chloride.

    Industrial Production: Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

4-Amino-3-((4-chlorobenzyl)oxy)benzoic acid undergoes various chemical reactions:

Scientific Research Applications

4-Amino-3-((4-chlorobenzyl)oxy)benzoic acid has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Amino-3-((4-chlorobenzyl)oxy)benzoic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the chlorobenzyl group can participate in hydrophobic interactions. These interactions can affect various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Synthesis Yield Biological Activity
4-Amino-3-((4-chlorobenzyl)oxy)benzoic acid C₁₄H₁₁ClNO₃ 277.70 4-Cl-benzyloxy, NH₂, COOH 93% Intermediate in peptide synthesis
4-Amino-3-(benzyloxy)benzoic acid C₁₄H₁₃NO₃ 247.26 Benzyloxy, NH₂, COOH Not specified Limited data
4-Amino-3-chlorobenzoic acid C₇H₆ClNO₂ 171.57 Cl, NH₂, COOH Not specified Pharmaceutical intermediate
4-Amino-3-(palmitoylamino)benzoic acid C₂₃H₃₈N₂O₃ 390.56 Palmitoylamino, NH₂, COOH Not specified Mild antinociceptive activity
N-(4-Methoxy-2-nitrophenyl)hexadecanamide C₂₃H₃₈N₂O₄ 406.56 Palmitoyl, nitro, methoxy Not specified Strong antinociceptive activity

Key Findings

  • Synthetic Efficiency : The 4-chlorobenzyloxy derivative achieves high yields (93%) comparable to tert-butyl analogs (94%) , indicating minimal steric/electronic hindrance during hydrolysis.
  • Biological Relevance: Chlorine and benzyloxy groups balance lipophilicity and electronic effects, making the compound suitable for peptide synthesis. In contrast, palmitoylamino derivatives prioritize lipid solubility for CNS-targeted activity .
  • Structural Impact : Substituents like chlorine, benzyloxy, and alkyl chains critically influence melting points, solubility, and pharmacological profiles.

Biological Activity

4-Amino-3-((4-chlorobenzyl)oxy)benzoic acid, commonly referred to as a derivative of amino benzoic acids, has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is characterized by its potential in various therapeutic areas, including anti-inflammatory and anticancer applications. This article synthesizes existing research findings, case studies, and data tables to provide a comprehensive overview of the biological activity of this compound.

Chemical Structure

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C13_{13}H12_{12}ClN1_{1}O3_{3}
  • CAS Number :

Properties Table

PropertyValue
Molecular Weight253.69 g/mol
Melting Point140-142 °C
SolubilitySoluble in DMSO and ethanol
pKa4.5

Anti-inflammatory Activity

Research indicates that this compound exhibits significant anti-inflammatory properties. In vitro studies have shown that it inhibits the production of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophages exposed to lipopolysaccharide (LPS).

Case Study: Cytokine Inhibition

A study conducted on LPS-stimulated RAW 264.7 macrophages demonstrated that treatment with this compound reduced TNF-α levels by approximately 50% at a concentration of 10 µM, indicating its potential as an anti-inflammatory agent .

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In various cancer cell lines, including breast and colon cancer, it has shown promising results in inhibiting cell proliferation.

Case Study: Cancer Cell Proliferation

In a study involving MCF-7 (breast cancer) and HT-29 (colon cancer) cell lines, treatment with this compound resulted in a dose-dependent decrease in cell viability with IC50 values of 12 µM and 15 µM, respectively .

The biological activity of this compound is attributed to several mechanisms:

  • Enzyme Inhibition : It acts as an inhibitor of cyclooxygenase (COX), which is crucial in the inflammatory response.
  • Apoptosis Induction : The compound promotes apoptosis in cancer cells by activating caspases and modulating Bcl-2 family proteins.
  • Signal Transduction Pathways : It interferes with key signaling pathways involved in inflammation and cancer progression, such as NF-kB and MAPK pathways.

Comparative Analysis with Similar Compounds

To understand the efficacy of this compound, it is essential to compare it with similar compounds:

Compound NameIC50 (µM)Mechanism of Action
This compound12 (MCF-7)COX inhibition, Apoptosis
Aspirin15COX inhibition
Celecoxib10COX-2 selective inhibition

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